Resolin Brilliant Pink PRR
Description
Resolin Brilliant Pink PRR (CAS 12236-16-7), also known as Disperse Red 107 or Resolin Brilliant Pink PBB, is a heterocyclic organic compound widely used as a disperse dye in the textile and plastics industries. These properties make it suitable for dyeing synthetic fibers such as polyester, where it imparts vibrant fluorescent pink hues. The dye’s commercial availability is supported by multiple suppliers, including Spectrum Dyes & Chemicals and DyStar GmbH .
Properties
CAS No. |
12236-17-8 |
|---|---|
Molecular Formula |
C8H15NO4 |
Origin of Product |
United States |
Chemical Reactions Analysis
Conjugation Reactions in Immunoassays
Resolin Brilliant Pink PRR is utilized as a protein-labeling dye in agglutination assays. Key reaction steps include:
Protein Conjugation Protocol
| Step | Reagent/Condition | Purpose |
|---|---|---|
| 1 | Testosterone-11α-hemisuccinate in DMF | Activate dye for coupling |
| 2 | Bovine serum albumin (BSA) in NaOH/DMF | Provide amine groups for binding |
| 3 | 4°C incubation (2.5–18 hours) | Facilitate covalent attachment |
This forms a dye-protein conjugate used to detect hormones like human chorionic gonadotropin (HCG) with a detection limit of 0.02–0.25 mIU/ml .
Performance Metrics
-
Stability : Conjugates retain immunoreactivity for ≥2.5 months at -20°C to 25°C but degrade at 45°C .
-
Sensitivity : Fluorescent variants (e.g., Samaron Brilliant Yellow H10GF) improve detection limits by 10× compared to absorbance-based methods .
Stability Under Reaction Conditions
The dye’s reactivity is modulated by additives and environmental factors:
Effect of Destabilizing Agents
| Additive | Concentration (mmol/L) | Stability Outcome |
|---|---|---|
| MgSO₄ | 1.2–9.5 | Maintains A₅₃₀ stability (<0.1–0.2 drop in 2 hours) |
| None | – | Gradual aggregation in aqueous dispersion |
Temperature Sensitivity
| Temperature | Half-Life (Activity Loss) |
|---|---|
| 37°C | 2.5 months |
| 45°C | <1 month |
Reaction Mechanisms and Catalytic Behavior
While not a catalyst itself, this compound participates in redox-coupled assays. For example, in HCG detection:
Comparison with Similar Compounds
Comparison with Similar Compounds
Chemical Structure and Properties
Resolin Brilliant Pink PRR is chemically distinct from Oralith Brilliant Pink R (CAS 2379-74-0), a structurally defined compound with the molecular formula C₁₈H₁₀Cl₂O₂S₂ and a molecular weight of 393.3 g/mol. Oralith Brilliant Pink R features two chlorinated benzothiophenone rings with methyl substituents, contributing to its stability and resistance to photodegradation . In contrast, this compound’s structure remains unspecified, though its classification as a disperse dye suggests similarities in aromatic heterocyclic frameworks.
Stability and Performance
- Thermal Stability : this compound and Oralith Brilliant Pink R both exhibit high thermal stability, a critical feature for dyeing synthetic fibers during high-temperature processes .
- Light Fastness: Oralith Brilliant Pink R’s chlorinated structure enhances UV resistance compared to non-halogenated analogs . This compound’s light fastness is comparable to Disperse Red 364, which achieves a Light Fastness rating of 7/10 (AATCC standard) .
Research Findings and Data Tables
Table 1: Comparative Fastness Properties (AATCC Standards)
| Dye | Washing Fastness | Light Fastness | Perspiration Fastness |
|---|---|---|---|
| This compound | 5/10 | 7/10 | 5/10 |
| Oralith Brilliant Pink R | Not reported | 8/10 | Not reported |
| Disperse Red 364 | 5/10 | 7/10 | 5/10 |
Table 2: Supplier Landscape
| Dye | Key Suppliers |
|---|---|
| This compound | DyStar GmbH, Spectrum Dyes & Chemicals |
| Oralith Brilliant Pink R | Mitsubishi Chemical Corp |
| Disperse Red 364 | Nova Chemical Corp, Cassella Leopold & Co |
Q & A
Basic Research Questions
Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structural integrity of Resolin Brilliant Pink PRR?
- Methodological Answer : Use a combination of UV-Vis spectroscopy (to confirm absorption maxima), FT-IR (to identify functional groups), and HPLC (to assess purity and retention time consistency). For structural confirmation, NMR spectroscopy (¹H and ¹³C) is essential. Cross-validate results with elemental analysis and compare spectral data against literature or certified reference materials to resolve discrepancies .
Q. How can researchers ensure experimental reproducibility in synthesizing this compound?
- Methodological Answer : Document synthesis protocols with precision, including solvent ratios, temperature gradients, and catalyst concentrations. Use control experiments to isolate variables (e.g., reaction time vs. temperature). Validate reproducibility by repeating synthesis batches and analyzing outcomes via statistical tools (e.g., %RSD for yield consistency). Publish detailed protocols in supplementary materials to enable replication .
Q. What are the critical parameters influencing the photostability of this compound in polymer matrices?
- Methodological Answer : Conduct accelerated aging studies under controlled UV exposure, varying parameters like pH , temperature , and polymer crystallinity . Use XRD to monitor structural changes and mass spectrometry to detect degradation byproducts. Statistical tools like ANOVA can identify significant factors affecting stability .
Advanced Research Questions
Q. How can response surface methodology (RSM) optimize the synthesis yield of this compound while minimizing byproducts?
- Methodological Answer : Apply central composite design (CCD) or Box-Behnken design to model interactions between variables (e.g., reactant molar ratios, solvent polarity). Use ANOVA to identify significant factors and generate 3D response surfaces. Validate predictions with confirmatory experiments and refine models iteratively. This approach balances efficiency and precision, as demonstrated in dye optimization studies .
Q. What strategies resolve contradictions in spectral data when analyzing this compound derivatives?
- Methodological Answer : Perform multi-technique cross-validation (e.g., NMR, FT-IR, and XPS) to reconcile conflicting data. Use density functional theory (DFT) simulations to predict spectral profiles and compare with empirical results. For ambiguous peaks, employ 2D NMR techniques (e.g., COSY, HSQC) to clarify molecular connectivity .
Q. How can adsorption studies of this compound on nanomaterials be designed to account for variable interactions?
- Methodological Answer : Use Plackett-Burman design (PBD) to screen critical variables (e.g., adsorbent surface area, pH, ionic strength). Follow with steepest ascent design (SAD) to approach optimal conditions and CCD to model nonlinear relationships. Characterize adsorption isotherms using Langmuir/Freundlich models and validate with kinetic studies .
Methodological Considerations
- Data Contradiction Analysis : When conflicting data arise (e.g., spectral mismatches), employ triangulation by integrating results from complementary techniques. For instance, discrepancies in purity assessments can be resolved by combining HPLC with mass balance calculations .
- Ethical and Reproducibility Standards : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Publish raw datasets, experimental codes, and instrument calibration details in repositories like Zenodo or Figshare to enhance transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
